molecular formula C8H10O3 B3052697 3,5-Dimethylbenzene-1,2,4-triol CAS No. 4380-94-3

3,5-Dimethylbenzene-1,2,4-triol

Cat. No.: B3052697
CAS No.: 4380-94-3
M. Wt: 154.16 g/mol
InChI Key: SMETXUPBOCFVOE-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzene-1,2,4-triol is an organic compound with the molecular formula C8H10O3 It is a derivative of benzene, featuring three hydroxyl groups (-OH) and two methyl groups (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylbenzene-1,2,4-triol can be achieved through several methods. One common approach involves the hydroxylation of 3,5-dimethylphenol using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . Another method includes the demethylation of 3,5-dimethoxybenzene-1,2,4-triol using boron tribromide (BBr3) or aluminum chloride (AlCl3) as demethylating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroxylation processes using catalytic systems to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process and reducing costs .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylbenzene-1,2,4-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride, boron tribromide.

Major Products Formed

    Oxidation Products: Quinones, hydroxyquinones.

    Reduction Products: Dihydroxy compounds.

    Substitution Products: Alkylated or acylated derivatives of this compound.

Properties

IUPAC Name

3,5-dimethylbenzene-1,2,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-4-3-6(9)8(11)5(2)7(4)10/h3,9-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMETXUPBOCFVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549533
Record name 3,5-Dimethylbenzene-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4380-94-3
Record name 3,5-Dimethylbenzene-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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